molecular formula C10H8BrNO B087775 7-Bromo-2-methylisoquinolin-1(2H)-one CAS No. 1290634-35-3

7-Bromo-2-methylisoquinolin-1(2H)-one

Cat. No. B087775
CAS RN: 1290634-35-3
M. Wt: 238.08 g/mol
InChI Key: ZZSFZIKRCCTBSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromoisoquinoline derivatives involves several methods, including lithiation, formylation, reductive amination, and subsequent modifications to introduce bromo groups and other substituents. A notable method involves the one-pot synthesis combining palladium-catalyzed ortho-C-H bond activation and intramolecular addition of N-C annulation to synthesize isoquinolin-1(2H)-ones, demonstrating the compound's versatility and the efficiency of modern synthetic approaches (Xie et al., 2018).

Scientific Research Applications

Synthesis Methods

Several studies have explored the synthesis of bromoisoquinoline derivatives, highlighting their importance in organic chemistry. For instance, the synthesis of 8-bromoisoquinolines showcases modifications of the Pomeranz-Fritsch ring synthesis, suggesting mechanisms for the formation of complex isoquinoline derivatives (Armengol, Helliwell, & Joule, 2000). Another study presents a convenient synthesis of tetrahydroisoquinoline derivatives via reductive amination, underlining the versatility of bromoisoquinolines in synthesizing structurally diverse compounds (Zlatoidský & Gabos, 2009).

Photochemical Properties

Research into the photochemical properties of bromoisoquinoline derivatives reveals their potential as photoremovable protecting groups. For example, studies on 8-bromo-7-hydroxyquinoline caged acetate have examined its behavior in various solutions, highlighting its utility in releasing protected substrates upon light exposure (An et al., 2009). This makes such compounds valuable tools in photochemistry and cellular studies.

Pharmaceutical Intermediates

Bromoisoquinoline derivatives serve as key intermediates in the synthesis of complex molecules with potential pharmaceutical applications. A study on the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline outlines a novel approach for introducing a methyl group at a critical position, demonstrating the role of bromoisoquinolines in natural product synthesis and drug development (Melzer, Felber, & Bracher, 2018). Additionally, the development of a one-pot method to synthesize isoquinolin-1(2H)-ones using palladium-catalyzed C-H activation illustrates the advanced methodologies employing bromoisoquinolines for constructing complex organic frameworks (Xie, Dai, Niu, & Ma, 2018).

properties

IUPAC Name

7-bromo-2-methylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSFZIKRCCTBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-methylisoquinolin-1(2H)-one

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